1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine
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Overview
Description
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine is a compound that features a thiophene ring substituted with a 4-chlorophenyl group and a pyrrolidine ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine involves several key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Substitution with 4-Chlorophenyl Group: The thiophene ring is then substituted with a 4-chlorophenyl group through electrophilic aromatic substitution.
Attachment of Pyrrolidine Ring: The final step involves the attachment of the pyrrolidine ring to the thiophene ring, typically through nucleophilic substitution reactions.
Chemical Reactions Analysis
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Scientific Research Applications
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is utilized in the fabrication of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It serves as a molecular probe in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine can be compared with other thiophene and pyrrolidine derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine also contain thiophene rings and exhibit similar pharmacological properties.
Pyrrolidine Derivatives: Compounds such as proline and pyrrolidine-based drugs share structural similarities and are used in various therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
CAS No. |
62450-43-5 |
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Molecular Formula |
C15H16ClNS |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
1-[[5-(4-chlorophenyl)thiophen-2-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C15H16ClNS/c16-13-5-3-12(4-6-13)15-8-7-14(18-15)11-17-9-1-2-10-17/h3-8H,1-2,9-11H2 |
InChI Key |
MPGQQKFUDRUJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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